2-{[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone
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Overview
Description
2-{[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone is a complex organic compound that features a triazole ring, a tetrahydronaphthalene moiety, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone typically involves multiple stepsThe reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring, using reagents like alkyl halides
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-{[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings .
Mechanism of Action
The mechanism of action of 2-{[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The tetrahydronaphthalene moiety may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The morpholine ring can interact with various biological pathways, contributing to the compound’s overall bioactivity .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-2-naphthylamine: Shares the tetrahydronaphthalene moiety but lacks the triazole and morpholine rings.
5,6,7,8-Tetrahydro-2-naphthol: Contains the tetrahydronaphthalene moiety with a hydroxyl group instead of the triazole and morpholine rings.
4a,8-Dimethyl-2-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalene: Similar in structure but with different functional groups.
Uniqueness
The uniqueness of 2-{[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone lies in its combination of the triazole, tetrahydronaphthalene, and morpholine moieties. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above .
Properties
Molecular Formula |
C19H24N4O2S |
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Molecular Weight |
372.5 g/mol |
IUPAC Name |
2-[[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C19H24N4O2S/c1-22-18(16-7-6-14-4-2-3-5-15(14)12-16)20-21-19(22)26-13-17(24)23-8-10-25-11-9-23/h6-7,12H,2-5,8-11,13H2,1H3 |
InChI Key |
KMYCPJFHOJUAMX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)N2CCOCC2)C3=CC4=C(CCCC4)C=C3 |
Origin of Product |
United States |
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